REACTION_CXSMILES
|
C([C@@H]([C@H](C(O)=O)O)O)(O)=O.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]1[CH2:22][CH2:21][N:20]([CH2:23][CH2:24][CH2:25][NH2:26])[CH2:19][CH2:18]1.[OH-].[Na+]>>[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]1[CH2:18][CH2:19][N:20]([CH2:23][CH2:24][CH2:25][NH2:26])[CH2:21][CH2:22]1 |f:0.1,2.3|
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Name
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3-[4-(2-pyridyl)piperidin-1-yl]propylamine L-tartrate salt
|
Quantity
|
1120 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[C@H](O)[C@@H](O)C(=O)O.N1=C(C=CC=C1)C1CCN(CC1)CCCN
|
Name
|
|
Quantity
|
5.7 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The suspension was extracted with isopropyl acetate (3×18 L)
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Type
|
CONCENTRATION
|
Details
|
The combined extracts were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1CCN(CC1)CCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |